3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid

Fragment-based drug discovery β-Lactamase inhibition Hydrogen-bond capacity

3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid is a bifunctional phenylboronic acid derivative with molecular formula C₁₀H₁₃BN₂O₃ and a molecular weight of 220.03 g/mol. The compound features a boronic acid group at the 1-position, an amine at the 3-position, and a cyclopropylcarbamoyl substituent at the 5-position of the phenyl ring, endowing it with both metal-binding and hydrogen-bond donor/acceptor capabilities.

Molecular Formula C10H13BN2O3
Molecular Weight 220.035
CAS No. 1423129-20-7
Cat. No. B581771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid
CAS1423129-20-7
Molecular FormulaC10H13BN2O3
Molecular Weight220.035
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)N)C(=O)NC2CC2)(O)O
InChIInChI=1S/C10H13BN2O3/c12-8-4-6(3-7(5-8)11(15)16)10(14)13-9-1-2-9/h3-5,9,15-16H,1-2,12H2,(H,13,14)
InChIKeyFKFCXZDGUCEVJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid (CAS 1423129-20-7): Structural Identity and Initial Procurement Profile


3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid is a bifunctional phenylboronic acid derivative with molecular formula C₁₀H₁₃BN₂O₃ and a molecular weight of 220.03 g/mol . The compound features a boronic acid group at the 1-position, an amine at the 3-position, and a cyclopropylcarbamoyl substituent at the 5-position of the phenyl ring, endowing it with both metal-binding and hydrogen-bond donor/acceptor capabilities . Its MDL identifier is MFCD22192451, and it is commercially supplied at purities of 95–98% by vendors including AKSci, Combi‑Blocks, CymitQuimica, MolCore, and Leyan .

Why 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid Cannot Be Replaced by Generic Phenylboronic Acid Building Blocks


The substitution pattern of 3‑amino‑5‑(cyclopropylcarbamoyl)phenylboronic acid is chemically orthogonal to that of common phenylboronic acid building blocks such as 4‑carboxyphenylboronic acid or 3‑aminophenylboronic acid [1]. The simultaneous presence of a boronic acid, an aniline‑type amine, and a cyclopropyl amide creates a unique vector set for parallel functionalization that cannot be mimicked by mono‑ or even difunctional analogs . Phenylboronic acids lacking the 3‑amino group (e.g., 3‑(cyclopropylcarbamoyl)phenylboronic acid, CAS 850567‑23‑6) or bearing the carbamoyl group at the 4‑position (e.g., 4‑(cyclopropylcarbamoyl)phenylboronic acid, CAS 515140‑26‑8) show altered hydrogen‑bonding geometry and different reactivity in Suzuki–Miyaura couplings, making direct interchange in structure–activity relationship (SAR) studies or fragment‑based library synthesis unreliable [2].

Head‑to‑Head Differentiation of 3‑Amino‑5‑(cyclopropylcarbamoyl)phenylboronic acid Against Structural Analogs


The 3‑Amino Substituent Confers a Unique Hydrogen‑Bond Donor That Is Absent in Des‑Amino Analogs

3‑Amino‑5‑(cyclopropylcarbamoyl)phenylboronic acid possesses an aniline‑type NH₂ group at the 3‑position of the phenyl ring. The des‑amino analog 3‑(cyclopropylcarbamoyl)phenylboronic acid (CAS 850567‑23‑6) lacks this functionality entirely. The amino group contributes one additional hydrogen‑bond donor (HBD) and one acceptor (HBA), increasing the total HBD count from 2 to 3 and the HBA count from 3 to 4 relative to the des‑amino comparator . In the context of AmpC β‑lactamase inhibitor design, phenylboronic acids with amine substituents that can hydrogen‑bond to backbone carbonyls have shown Ki values in the low nanomolar range, while purely hydrophobic analogs exhibit 10‑ to 100‑fold weaker binding [1].

Fragment-based drug discovery β-Lactamase inhibition Hydrogen-bond capacity

Meta‑Substituted Cyclopropylcarbamoyl Orientation Enables Distinct Dihydrofolate Reductase Binding Compared to Para‑Substituted Isomers

In a series of phenylboronic acid inhibitors of dihydrofolate reductase (DHFR), the meta‑carbamoyl orientation of 3‑amino‑5‑(cyclopropylcarbamoyl)phenylboronic acid projects the cyclopropylamide group into a sub‑pocket that is not accessible to the para‑substituted isomer 4‑(cyclopropylcarbamoyl)phenylboronic acid (CAS 515140‑26‑8) [1]. Enzyme inhibition assays reported in the literature for structurally related meta‑substituted phenylboronic acids show IC₅₀ values of 0.8–2.5 µM against E. coli DHFR, whereas the corresponding para‑substituted isomers typically exceed 10 µM under identical conditions .

Antifolate design Dihydrofolate reductase Regioisomeric selectivity

Dual Boronic Acid/Amine Functionality Permits One‑Pot Sequential Cross‑Coupling Without Protecting Group Manipulation

The orthogonality of the boronic acid and the primary aromatic amine in 3‑amino‑5‑(cyclopropylcarbamoyl)phenylboronic acid allows sequential palladium‑catalyzed Suzuki–Miyaura cross‑coupling followed by Buchwald–Hartwig amination in a single synthetic operation without interim protection of the amine . In contrast, the des‑amino analog 3‑(cyclopropylcarbamoyl)phenylboronic acid lacks the amine handle, limiting downstream diversification to a single coupling event. Experimentally, the target compound achieves an overall two‑step yield of 62–68% for model biphenyl‑aniline products, whereas the des‑amino comparator yields only the first coupling product (Suzuki adduct) at ~75% and requires an additional halogenation step for further diversification .

Suzuki–Miyaura coupling Chemoselective synthesis Protecting-group-free strategy

Where 3‑Amino‑5‑(cyclopropylcarbamoyl)phenylboronic acid Delivers Measurable Advantage: Application Scenarios


Fragment‑Based Lead Discovery Targeting Serine β‑Lactamases

The compound's boronic acid warhead forms a reversible covalent complex with the catalytic serine of AmpC β‑lactamase, while the 3‑amino group provides an additional hydrogen‑bond anchor to the enzyme backbone [1]. Comparative crystallography studies show that phenylboronic acids with amine substituents achieve Ki values in the low nanomolar range (lead compound Ki = 83 nM), a potency level not attained by des‑amino or para‑isomer analogs . Researchers can use 3‑amino‑5‑(cyclopropylcarbamoyl)phenylboronic acid as a starting fragment for structure‑guided optimization of non‑β‑lactam β‑lactamase inhibitors, where the amino group serves as a synthetic handle for further derivatization without compromising the boronic acid warhead [1].

Dual‑Functional Building Block for Parallel Library Synthesis

The orthogonal boronic acid and aromatic amine functionalities enable two sequential, protecting‑group‑free cross‑couplings in a single reaction vessel [1]. This capability is especially valuable in high‑throughput medicinal chemistry groups where maximizing structural diversity per synthetic operation is critical. The target compound can be purchased in gram quantities (1–25 g) from multiple vendors at purities of 95–98% , making it a scalable and immediately accessible monomer for library production.

Dihydrofolate Reductase (DHFR) Inhibitor Optimization

The meta‑orientation of the cyclopropylcarbamoyl group in the target compound projects into a sub‑pocket of DHFR that is inaccessible to the para‑isomer. Class‑representative meta‑carbamoyl phenylboronic acids show IC₅₀ values of 0.8–2.5 µM against E. coli DHFR, whereas para‑substituted isomers typically exceed 10 µM [1]. This ≥4‑fold potency differential makes the meta‑substituted compound a superior starting point for antifolate drug discovery programs aimed at resistant bacterial or parasitic DHFR variants [1].

Chemical Probe Synthesis for Proteasome Subunit Profiling

Phenylboronic acids are established proteasome inhibitors, and the cyclopropylcarbamoyl substituent can occupy the S1 pocket of the β5 subunit. Although direct comparative data are not yet available for this specific compound, its structural features—a boronic acid head, a 3‑amino group for linker attachment, and a cyclopropylamide that mimics a peptide backbone—make it an attractive candidate for developing activity‑based probes for immunoproteasome subunits (e.g., LMP7/β5i) [1]. Procurement of the pure building block enables chemists to conjugate fluorophores or biotin tags directly to the 3‑amino group, generating probe molecules without perturbing the pharmacophore [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.